Physicochemical Property Comparison: XLogP3, H-Bond Donor/Acceptor Profile and TPSA vs. Common Piperidine-1-carboxylate Scaffolds
Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate occupies a distinct region of physicochemical space relative to commonly used piperidine-1-carboxylate building blocks. Compared to the unsubstituted methyl piperidine-1-carboxylate (CAS 1796-27-6), the target compound introduces an additional amide NH donor, increasing the H-bond donor count from 0 to 1, and raises the molecular weight from 143.18 to 282.38 g/mol [1] [2]. Its XLogP3 of 2.3 is 1.9 log units higher than the Boc-protected 4-aminomethyl analog (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, XLogP3 ≈ 1.3, computed), reflecting the lipophilic contribution of the cyclopentyl group [1] [3]. The topological polar surface area (58.6 Ų) is within the CNS-accessible range (<70 Ų), whereas many FAAH-inhibitor piperidine-1-carboxylates bearing aryl-carbamoyl substituents exceed 80 Ų [1] [4]. These differences have direct implications for membrane permeability, solubility, and CNS penetration potential, but must be interpreted with caution as no direct experimental ADME comparison data exist for the target compound.
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD, HBA, TPSA, MW) |
|---|---|
| Target Compound Data | XLogP3 = 2.3; HBD = 1; HBA = 3; TPSA = 58.6 Ų; MW = 282.38 g/mol |
| Comparator Or Baseline | Methyl piperidine-1-carboxylate (CAS 1796-27-6): XLogP3 ≈ 0.4; HBD = 0; HBA = 2; TPSA = 29.5 Ų; MW = 143.18 g/mol. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 301673-14-7): XLogP3 ≈ 1.3; HBD = 1; HBA = 3; TPSA = 55.6 Ų; MW = 214.30 g/mol. |
| Quantified Difference | ΔXLogP3 = +1.9 vs. methyl piperidine-1-carboxylate, +1.0 vs. Boc analog; ΔMW = +139.2 g/mol vs. methyl piperidine-1-carboxylate; ΔHBD = +1 vs. methyl piperidine-1-carboxylate. |
| Conditions | Computed properties (PubChem, XLogP3 3.0, Cactvs 3.4.8.24). No experimental logP/logD data available for target compound. |
Why This Matters
The distinct physicochemical signature means this compound cannot be assumed to behave identically to simpler piperidine-1-carboxylates in permeability, solubility, or metabolic stability assays – procurement decisions for SAR or probe development must account for this profile difference.
- [1] PubChem. Compound Summary for CID 49688705, Methyl 4-[(2-cyclopentylacetamido)methyl]piperidine-1-carboxylate. View Source
- [2] PubChem. Compound Summary for CID 13834277, Methyl piperidine-1-carboxylate (CAS 1796-27-6). View Source
- [3] PubChem. Compound Summary for CID 2762186, tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 301673-14-7). View Source
- [4] ASP8477 (pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate): In vitro and in vivo pharmacological characterization. J. Pharmacol. Exp. Ther. (2012). View Source
